Ethyl(methyl)sulfamoyl chloride

Description

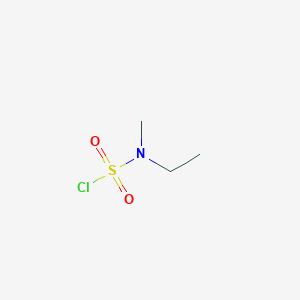

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-methylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWXMTQLPYVTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627187 | |

| Record name | Ethyl(methyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35856-61-2 | |

| Record name | Ethyl(methyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-methylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl(methyl)sulfamoyl Chloride: Molecular Structure, Properties, and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl(methyl)sulfamoyl chloride is a reactive chemical intermediate belonging to the class of sulfamoyl chlorides. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, generalized protocol for its synthesis. Furthermore, this guide discusses the role of sulfamoyl chlorides as crucial building blocks in medicinal chemistry and drug development, illustrating their importance in the synthesis of complex, biologically active molecules.

Molecular Structure and Properties

This compound possesses a tetrahedral geometry centered around a sulfur atom. This central sulfur atom is double-bonded to two oxygen atoms and has single bonds to a chlorine atom and a nitrogen atom. The nitrogen atom is further substituted with an ethyl and a methyl group.

The molecular formula for this compound is C₃H₈ClNO₂S. Its molecular weight is 157.62 g/mol [1].

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₈ClNO₂S | [1] |

| Molecular Weight | 157.62 g/mol | [1] |

| CAS Number | 35856-61-2 | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

Synthesis of this compound: An Experimental Protocol

Generalized Experimental Protocol

Materials:

-

N-Ethylmethylamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous inert solvent (e.g., dichloromethane, diethyl ether, or an aromatic solvent)

-

Tertiary amine (e.g., triethylamine)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-ethylmethylamine and the tertiary amine in the anhydrous inert solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride in the same inert solvent to the cooled reaction mixture via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The reaction mixture will contain the product and the hydrochloride salt of the tertiary amine. The salt can be removed by filtration.

-

The filtrate, containing the this compound, is then concentrated under reduced pressure to remove the solvent.

-

The crude product can be further purified by distillation under reduced pressure.

Note: This is a generalized protocol and the specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the best yield and purity of this compound.

Role in Drug Discovery and Development

Extensive searches did not reveal any direct biological activity or involvement in specific signaling pathways for this compound itself. However, the broader class of sulfamoyl chlorides are established as important intermediates in medicinal chemistry. They serve as versatile building blocks for the synthesis of more complex molecules with a wide range of biological activities. For instance, the related compound, methylsulfamoyl chloride, is utilized in the preparation of substituted MEK inhibitors, which are targeted cancer therapeutics[2][3].

The reactivity of the sulfonyl chloride group allows for its facile reaction with various nucleophiles, particularly amines, to form stable sulfonamide linkages. This sulfonamide functional group is a common motif in many marketed drugs and clinical candidates.

Visualizations

Synthetic Workflow

The following diagram illustrates the generalized synthetic pathway for the preparation of this compound from N-ethylmethylamine and sulfuryl chloride.

Caption: Generalized synthesis of this compound.

Logical Relationship in Drug Discovery

The diagram below outlines the logical role of sulfamoyl chlorides, such as this compound, as key intermediates in the drug discovery process.

References

Ethyl(methyl)sulfamoyl Chloride: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl(methyl)sulfamoyl chloride is a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its synthesis, with a focus on established and improved methodologies. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction pathways are presented to facilitate a thorough understanding for researchers and professionals in drug development. While specific historical details on its initial discovery are scarce in readily available literature, this guide outlines the general historical context of sulfamoyl chloride synthesis.

Introduction

Sulfamoyl chlorides (R¹R²NSO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl chloride group attached to a disubstituted nitrogen atom. Their high reactivity makes them valuable intermediates for the synthesis of a wide range of sulfonamides, which are prominent scaffolds in medicinal chemistry. This compound, with its specific ethyl and methyl substitution, offers a nuanced balance of steric and electronic properties that can be exploited in the design of targeted therapeutic agents.

The primary route for the synthesis of N,N-dialkylsulfamoyl chlorides involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂). However, traditional methods have been noted for their limitations, including long reaction times and low yields. This has led to the development of improved synthetic protocols that offer greater efficiency and purity.

Synthesis of this compound

The most common and well-documented method for preparing this compound is the reaction of N-ethyl-N-methylamine with sulfuryl chloride. An improved version of this general approach was described by J. A. Kloek and K. L. Leschinsky in 1976, which addresses the shortcomings of earlier methods.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol: Improved Synthesis of Sulfamoyl Chlorides

This protocol is based on the improved method for the synthesis of sulfamoyl chlorides, which can be adapted for this compound.

Materials:

-

N-Ethyl-N-methylamine

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane, diethyl ether)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: A solution of N-ethyl-N-methylamine in an inert solvent is prepared in a reaction vessel equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet to maintain an inert atmosphere. The vessel is cooled in an ice-water bath to 0-5 °C.

-

Addition of Sulfuryl Chloride: A solution of sulfuryl chloride in the same inert solvent is added dropwise to the cooled amine solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (typically several hours) to ensure complete reaction.

-

Workup: The reaction mixture is then washed with cold water to remove any unreacted starting materials and byproducts. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed from the organic layer under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of sulfamoyl chlorides using the improved method. Specific yields for this compound may vary depending on the exact reaction conditions and scale.

| Parameter | Value | Reference |

| Yield | Generally high (often >80%) | [1] |

| Purity | High, after purification | [1] |

| Reaction Time | Significantly reduced compared to older methods | [1] |

Table 1: Quantitative data for the synthesis of sulfamoyl chlorides.

Discovery and Historical Context

Specific details regarding the first synthesis or discovery of this compound are not prominently documented in easily accessible historical chemical literature. However, the synthesis of related N,N-dialkylsulfamoyl fluorides dates back to the 1930s, suggesting that the corresponding chlorides were likely investigated around the same period.[2]

The general class of sulfamoyl chlorides became more significant with the rise of sulfonamide drugs in the mid-20th century. The limitations of early synthetic methods, which often involved the reaction of amine hydrochlorides with sulfuryl chloride, spurred research into more efficient protocols, culminating in the "improved synthesis" by Kloek and Leschinsky in 1976.[1] This work highlighted the advantages of using the free amine rather than its hydrochloride salt, leading to cleaner reactions and higher yields.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a well-established process, with modern methods offering high yields and purity. This technical guide provides the necessary information for its preparation in a laboratory setting, catering to the needs of researchers and professionals in the field of drug development. While the specific historical discovery of this compound remains elusive, its synthetic evolution is intrinsically linked to the broader development of sulfamoyl chlorides as indispensable reagents in organic chemistry.

References

Spectroscopic Profile of Ethyl(methyl)sulfamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl(methyl)sulfamoyl chloride (CAS No. 35856-61-2). Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for the structural elucidation and characterization of this compound. The guide also includes detailed, generalized experimental protocols for acquiring such data and a visual workflow of the spectroscopic analysis process.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Quartet | 2H | -CH₂- (Ethyl) |

| ~2.9 - 3.1 | Singlet | 3H | -CH₃ (Methyl) |

| ~1.2 - 1.4 | Triplet | 3H | -CH₃ (Ethyl) |

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are typically recorded in a deuterated solvent such as CDCl₃.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980 - 2850 | Medium-Strong | C-H stretch (Alkyl) |

| ~1350 - 1330 | Strong | S=O stretch (Asymmetric) |

| ~1160 - 1140 | Strong | S=O stretch (Symmetric) |

| ~750 - 650 | Strong | S-Cl stretch |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Abundance | Fragment Assignment |

| 157/159 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 122 | High | [M - Cl]⁺ |

| 78 | High | [CH₃N(SO₂)]⁺ |

| 58 | High | [C₂H₅NCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[1] The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment is typically run at a frequency of 300-600 MHz.[2] For ¹³C NMR, a frequency of 75-151 MHz is common.[2] Spectra are acquired at room temperature.[2] The number of scans can be varied to achieve an adequate signal-to-noise ratio, typically ranging from 32 to 128 scans for ¹H NMR.[3]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in ¹H NMR provides information on the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4] For a solid sample, a small amount can be finely ground with potassium bromide (KBr) and pressed into a thin pellet.[4]

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded.[5] The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different frequencies, typically in the range of 4000-400 cm⁻¹.[6]

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. This results in a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a volatile compound like this compound, direct infusion or GC introduction is suitable. In the ion source, molecules are ionized, commonly by electron impact (EI) or electrospray ionization (ESI).[7][8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7][8]

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. mdpi.com [mdpi.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl(methyl)sulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

Ethyl(methyl)sulfamoyl chloride, a member of the sulfamoyl chloride class of compounds, is a reactive chemical intermediate. Below is a summary of its fundamental properties.

| Property | Value | Source |

| CAS Number | 35856-61-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₃H₈ClNO₂S | [5][6][7] |

| Molecular Weight | 157.62 g/mol | [1][5] |

| IUPAC Name | This compound | [8] |

| Physical Form | Liquid | [8] |

| Predicted logP | 0.7 | [7] |

Note: Experimental values for properties such as boiling point, melting point, density, and solubility are not consistently reported in the available literature for this compound. The reactivity of sulfamoyl chlorides, particularly their reaction with water, can complicate the experimental determination of such properties.[9][10][11][12]

Reactivity and Handling

As a sulfamoyl chloride, this compound is an analog of an acyl chloride and is expected to exhibit similar reactivity. The sulfur-chlorine bond is susceptible to nucleophilic attack.

-

Hydrolysis: this compound is expected to react with water and other nucleophiles. This reactivity necessitates handling the compound under inert, dry conditions to prevent degradation.[9][11]

-

Storage: Conflicting information exists regarding optimal storage conditions, with recommendations ranging from ambient temperature to refrigeration at 2-8°C.[8] Prudent practice for a reactive compound of this nature would be to store it in a cool, dry, and inert atmosphere.

Experimental Protocols for Physicochemical Characterization

For researchers needing to determine the specific physicochemical properties of this compound, the following are standard experimental methodologies.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a liquid compound like this compound, several methods can be employed.

Thiele Tube Method: This micro-method is suitable for small sample volumes.

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, air trapped in the capillary tube expands and escapes.

-

The heating is continued until a steady stream of bubbles emerges from the capillary.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13]

Distillation Method: If a larger quantity of the substance is available, a simple distillation can be used to determine the boiling point.

-

The liquid is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The liquid is heated to boiling, and the vapor rises and comes into contact with the thermometer.

-

The vapor then passes into the condenser, where it cools and returns to a liquid state.

-

The temperature at which the vapor is in equilibrium with the liquid, as indicated by a stable reading on the thermometer during distillation, is the boiling point.[14]

Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter.

Pycnometer Method:

-

The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured.

-

The pycnometer is filled with the sample liquid, and the mass is measured again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Assessment

Given the reactivity of this compound with water, solubility testing requires careful consideration. Qualitative solubility can be assessed in a range of inert organic solvents.

Procedure for Organic Solvents:

-

To a small, known volume of a selected solvent (e.g., dichloromethane, chloroform, tetrahydrofuran) in a test tube, add a small, measured amount of this compound.

-

Observe whether the compound dissolves completely.

-

If it dissolves, continue to add the compound in small increments until it no longer dissolves to determine the approximate solubility.

-

The process should be carried out at a controlled temperature.

Logical Workflow for Characterization

The following diagram illustrates a typical logical workflow for the synthesis and subsequent physicochemical characterization of a chemical compound like this compound.

Conclusion

This compound is a reactive chemical for which detailed experimental physicochemical data is not widely available. This guide provides the foundational information on its known properties and outlines the standard experimental procedures necessary for its full characterization. Researchers working with this compound should employ caution due to its likely reactivity, particularly with moisture, and consider performing the described experimental determinations to ascertain its specific physical properties for their applications.

References

- 1. AB266158 | CAS 35856-61-2 – abcr Gute Chemie [abcr.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 35856-61-2|this compound| Ambeed [ambeed.com]

- 5. N-Ethyl-N-methylsulfamoyl chloride [oakwoodchemical.com]

- 6. keyorganics.net [keyorganics.net]

- 7. PubChemLite - N-ethyl-n-methylsulfamoyl chloride (C3H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 8. N-Ethyl-N-methylsulfamoyl chloride | 35856-61-2 [sigmaaldrich.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. byjus.com [byjus.com]

- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 12. chemrevise.org [chemrevise.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vernier.com [vernier.com]

Ethyl(methyl)sulfamoyl Chloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Ethyl(methyl)sulfamoyl chloride. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets, chemical supplier information, and the general chemical properties of sulfamoyl chlorides.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its safe handling, storage, and application in research and development.

| Property | Value | Source |

| CAS Number | 35856-61-2 | Amadis Chemical[1] |

| Molecular Formula | C3H8ClNO2S | Amadis Chemical[1] |

| Molecular Weight | 157.62 g/mol | Amadis Chemical[1] |

| Density | 1.2783 g/cm³ | ChemWhat[2] |

| Appearance | Not specified, likely a liquid or solid | N/A |

| Storage Temperature | 2-8°C | Amadis Chemical[1] |

Solubility Profile

| Solvent Class | Predicted Solubility | Rationale/Reactivity |

| Aprotic Polar Solvents (e.g., THF, Dichloromethane, Acetonitrile) | Soluble | Generally good solvents for sulfamoyl chlorides, promoting stability in the absence of nucleophiles. |

| Aprotic Nonpolar Solvents (e.g., Hexanes, Toluene) | Likely soluble | Solubility will depend on the overall polarity of the molecule. |

| Protic Solvents (e.g., Water, Alcohols) | Reactive | Reacts with water (hydrolysis) and alcohols to form the corresponding sulfonic acid and esters, respectively. This reaction is often vigorous. |

| Nucleophilic Solvents (e.g., Amines, DMSO) | Reactive | Reacts with amines to form sulfonamides. Can be unstable in DMSO. |

Stability and Reactivity

This compound is a reactive chemical and is sensitive to environmental conditions. Proper storage and handling are crucial to maintain its integrity.

Storage and Handling:

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The recommended storage temperature is between 2-8°C.[1]

-

Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.

-

Moisture Sensitivity: The compound is highly sensitive to moisture and will readily hydrolyze upon contact with water or humid air.

Key Reactions:

The primary pathway of degradation for this compound is hydrolysis. The sulfonyl chloride moiety is highly electrophilic and readily attacked by nucleophiles.

Experimental Protocols

Due to the reactive nature of this compound, specific experimental protocols for quantitative solubility and stability studies were not found. The following is a general protocol for handling and storage to ensure the compound's integrity for experimental use.

General Handling and Storage Protocol:

-

Inert Atmosphere: All manipulations of this compound should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with argon or nitrogen).

-

Dry Glassware and Solvents: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use. Anhydrous solvents should be used for all solutions.

-

Temperature Control: Maintain the compound at its recommended storage temperature of 2-8°C when not in use.[1] For reactions, the temperature should be controlled as specified by the experimental procedure, often at low temperatures to moderate reactivity.

-

Quenching: Any unreacted this compound should be carefully quenched before disposal. This can be done by slowly adding the compound to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

The workflow for handling this reactive compound is critical to obtaining reliable experimental results.

References

Reactivity of Ethyl(methyl)sulfamoyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of ethyl(methyl)sulfamoyl chloride with a range of common nucleophiles, including amines, alcohols, and thiols. Due to a scarcity of specific published data on this compound, this guide leverages available information on the reactivity of analogous N,N-dialkylsulfamoyl chlorides, such as dimethylsulfamoyl chloride and diethylsulfamoyl chloride, to provide a robust predictive model for its chemical behavior. The guide covers reaction mechanisms, factors influencing reactivity, detailed experimental protocols for analogous reactions, and a summary of available quantitative data. This document is intended to be a valuable resource for researchers in organic synthesis and drug development, enabling them to effectively utilize this important functional group in the synthesis of novel molecules.

Introduction

This compound, a member of the N,N-dialkylsulfamoyl chloride family, is a reactive electrophile with significant potential in organic synthesis. The sulfamoyl chloride moiety is a key building block in the preparation of a variety of important functional groups, including sulfamides and sulfamate esters, which are prevalent in many biologically active compounds and approved pharmaceuticals. Understanding the reactivity of this compound with various nucleophiles is crucial for its effective application in the synthesis of complex molecular architectures.

While specific kinetic and quantitative data for this compound is not extensively available in the public domain, a wealth of information exists for closely related analogs such as N,N-dimethylsulfamoyl chloride and N,N-diethylsulfamoyl chloride. This guide will utilize this data to project the reactivity profile of this compound, offering a detailed examination of its expected behavior with key nucleophilic partners.

General Reactivity and Mechanism

The reactivity of this compound is centered on the electrophilic sulfur atom of the sulfamoyl chloride group. The electron-withdrawing oxygen and chlorine atoms create a significant partial positive charge on the sulfur atom, making it susceptible to attack by nucleophiles.

The reaction with nucleophiles generally proceeds via a nucleophilic substitution mechanism. Based on studies of analogous N,N-dialkylsulfamoyl chlorides, the predominant pathway is believed to be a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this mechanism, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.

Figure 1: General SN2 reaction mechanism for the reaction of this compound with a nucleophile.

Reactivity with Common Nucleophiles

The following sections detail the expected reactivity of this compound with amines, alcohols, and thiols, based on data from analogous N,N-dialkylsulfamoyl chlorides.

Reaction with Amines: Synthesis of Sulfamides

The reaction of N,N-dialkylsulfamoyl chlorides with primary or secondary amines is a common and efficient method for the synthesis of N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted sulfamides, respectively. The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.

Table 1: Representative Yields for the Synthesis of Sulfonamides from N,N-Dialkylsulfamoyl Chlorides

| Sulfamoyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

| Dimethylsulfamoyl chloride | Aniline | Triethylamine | Dichloromethane | High (not specified) | General Procedure |

| Diethylsulfamoyl chloride | Various amines | Pyridine | Acetonitrile | Good to Excellent | [3] |

Reaction with Alcohols: Synthesis of Sulfamate Esters

N,N-dialkylsulfamoyl chlorides react with alcohols to form sulfamate esters. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the generated HCl.

Table 2: Representative Yields for the Synthesis of Sulfamate Esters

| Sulfamoyl Chloride | Alcohol | Base | Solvent | Yield (%) | Reference |

| N-tert-butylsulfamoyl chloride | Various alcohols | Triethylamine | Dichloromethane | Modest to Excellent | [4] |

| Diethylsulfamoyl chloride | Ethanol | Pyridine | Dichloromethane | Good (not specified) | General Procedure |

Reaction with Thiols: Synthesis of Thiosulfamates

The reaction with thiols or thiophenols is expected to yield the corresponding S-alkyl or S-aryl thiosulfamates. Similar to reactions with amines and alcohols, a base is typically required.

Table 3: Representative Yields for the Synthesis of Thiosulfonates from Sulfonyl Chlorides

| Sulfonyl Chloride | Thiol | Base | Solvent | Yield (%) | Reference |

| Benzenesulfonyl chloride | Thiophenol | Not specified | Not specified | 91 | [5] |

| Dimethylsulfamoyl chloride | Thiophenol | Triethylamine | Dichloromethane | Expected to be high | General Procedure |

Hydrolysis: Reaction with Water

N,N-dialkylsulfamoyl chlorides are susceptible to hydrolysis, yielding the corresponding sulfamic acid and hydrochloric acid. Kinetic studies on analogous compounds provide insight into the factors affecting the rate of this reaction.

Table 4: Comparative Hydrolysis Rates of N,N-Dialkylsulfamoyl Chlorides

| Sulfamoyl Chloride | Relative Rate of Hydrolysis | Reference |

| Dimethylsulfamoyl chloride | 1 | [1] |

| Diethylsulfamoyl chloride | 8 | [1] |

| Methylethylsulfamoyl chloride | Intermediate | [1] |

Factors Influencing Reactivity

Several factors influence the rate and outcome of the reactions of this compound with nucleophiles:

-

Steric Hindrance: Increased steric bulk on both the sulfamoyl chloride and the nucleophile can decrease the reaction rate. For instance, diethylsulfamoyl chloride hydrolyzes faster than dimethylsulfamoyl chloride, which has been attributed to electronic effects and hydrogen participation rather than simple steric hindrance.[1]

-

Nucleophilicity: The rate of reaction is directly proportional to the nucleophilicity of the attacking species. Amines are generally more reactive than alcohols, which are in turn more reactive than water.

-

Solvent: The choice of solvent can influence the reaction rate and mechanism. Polar aprotic solvents are often used for these reactions.

-

Leaving Group: The chloride ion is a good leaving group, facilitating the nucleophilic substitution.

Experimental Protocols (Representative)

The following are representative experimental protocols for the reaction of N,N-dialkylsulfamoyl chlorides with various nucleophiles. These can be adapted for reactions with this compound.

General Procedure for the Synthesis of a Sulfamide

To a solution of an amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added a solution of the N,N-dialkylsulfamoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for the Synthesis of a Sulfamate Ester

To a solution of an alcohol (1.0 mmol) in pyridine (5 mL) at 0 °C is added the N,N-dialkylsulfamoyl chloride (1.2 mmol) portion-wise. The reaction mixture is stirred at room temperature overnight. The mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate and concentrated. The residue is purified by flash chromatography.

General Procedure for the Synthesis of a Thiosulfamate

To a solution of a thiol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C is added the N,N-dialkylsulfamoyl chloride (1.1 mmol) dropwise. The reaction is allowed to warm to room temperature and stirred for 3-6 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

References

- 1. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]

- 2. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 4. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Theoretical Insights into the Reaction Mechanisms of Ethyl(methyl)sulfamoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of the reaction mechanisms of Ethyl(methyl)sulfamoyl chloride, a key functional group in medicinal chemistry and organic synthesis. Due to a lack of specific theoretical studies on this compound, this guide draws upon experimental data and computational analyses of closely related N,N-dialkylsulfamoyl chlorides to provide a comprehensive overview of the anticipated reactive pathways. The content herein is intended to furnish researchers with a robust framework for understanding and predicting the behavior of this important class of compounds.

Introduction to Sulfamoyl Chloride Reactivity

Sulfamoyl chlorides (R¹,R²NSO₂Cl) are versatile electrophilic reagents that readily react with a variety of nucleophiles. The sulfur atom, bonded to two electronegative oxygen atoms and a chlorine atom, is highly electron-deficient and thus susceptible to nucleophilic attack. The nature of the alkyl or aryl substituents on the nitrogen atom (R¹ and R²) significantly influences the steric and electronic environment around the sulfur center, thereby dictating the preferred reaction mechanism. For this compound, the presence of two small alkyl groups suggests a moderate level of steric hindrance, allowing for a nuanced interplay between different mechanistic pathways.

Reaction Mechanisms at the Sulfonyl Center

The reactions of sulfamoyl chlorides with nucleophiles can proceed through several distinct mechanisms, primarily revolving around nucleophilic substitution at the sulfur atom. The most probable pathways are the unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution mechanisms. Elimination reactions can also occur under specific conditions.

Nucleophilic Substitution (Sₙ1 and Sₙ2)

The solvolysis of N,N-dialkylsulfamoyl chlorides has been a subject of mechanistic debate. While early studies suggested a dissociative Sₙ1-type process, more recent evidence, particularly from the application of the extended Grunwald-Winstein equation, points towards a bimolecular Sₙ2 pathway for substrates like N,N-dimethylsulfamoyl chloride. The sensitivity of the reaction rate to both solvent nucleophilicity and ionizing power is a key indicator of an associative mechanism.

An Sₙ2 mechanism at the sulfonyl sulfur involves the direct attack of a nucleophile, leading to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) occupy the apical positions. In contrast, a putative Sₙ1 mechanism would involve the slow, rate-determining departure of the chloride ion to form a transient, highly reactive sulfonyl cation, which is then rapidly attacked by a nucleophile.

The reaction of this compound with an amine, a common transformation in drug synthesis, likely proceeds through an Sₙ2 or a closely related addition-elimination pathway. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom.

Elimination Mechanisms

In the presence of a strong base, particularly with N-H acidic sulfamoyl chlorides, an elimination reaction can compete with substitution. For N,N-dialkylsulfamoyl chlorides, which lack an acidic proton on the nitrogen, a Hofmann-like elimination is not possible. However, in reactions with certain nucleophiles that can also act as bases, such as anilines, an E2-type mechanism has been proposed in non-polar solvents like chloroform. This would involve the abstraction of a proton from the aniline nucleophile concerted with the departure of the chloride leaving group.

Quantitative Data from Analogous Systems

While specific theoretical calculations for this compound are not available in the literature, experimental kinetic data for the hydrolysis of closely related N,N-dialkylsulfamoyl chlorides provide valuable insights into the energetics of these reactions.

| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| N,N-Dimethylsulfamoyl Chloride | Water | 20.63 | +3.50 |

| N,N-Diethylsulfamoyl Chloride | Water | - | - |

| Phenyl Chloroformate | Water | - | -19.8 to -16.6 |

| Isopropyl Chloroformate | Water | - | +10.1 |

Activation parameters for the hydrolysis of N,N-dimethylcarbamoyl chloride are included for comparison, showcasing the positive entropy of activation consistent with a dissociative mechanism in that system, in contrast to what is generally observed for sulfonyl chlorides.

Experimental Protocols for Sulfamoyl Chloride Reactions

The following are representative experimental protocols for reactions involving sulfamoyl chlorides, adapted from the literature.

Protocol 1: General Procedure for the Synthesis of Sulfonamides

To a solution of an amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) at 0 °C is added a solution of this compound (1.1 eq.) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of a Sulfamoyl Chloride

The sulfamoyl chloride is dissolved in a mixture of an organic solvent (e.g., acetone, dioxane) and water. The reaction progress is monitored by titration of the liberated hydrochloric acid with a standardized solution of sodium hydroxide, or by instrumental methods such as conductivity measurements. The rate constants can be determined by following the change in concentration of the acid over time at a constant temperature.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for this compound.

Figure 1: Proposed Sₙ2 reaction pathway for this compound with a nucleophile (Nu⁻).

Figure 2: Hypothetical Sₙ1 reaction pathway for this compound.

Figure 3: General experimental workflow for the synthesis of sulfonamides.

Conclusion

The reaction mechanisms of this compound are likely dominated by bimolecular nucleophilic substitution (Sₙ2), particularly in reactions with common nucleophiles such as amines and alcohols. While a dissociative Sₙ1 pathway is a theoretical possibility, current evidence from analogous systems favors an associative mechanism. The choice of solvent and the nature of the nucleophile play a crucial role in modulating the reactivity and mechanistic course. The quantitative data from related compounds and the experimental protocols provided in this guide offer a solid foundation for researchers working with this important class of reagents. Future computational studies focusing specifically on this compound are warranted to provide a more detailed and quantitative understanding of its reaction dynamics.

An In-depth Technical Guide to the Safe Handling of Ethyl(methyl)sulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl(methyl)sulfamoyl chloride, a reactive chemical intermediate used in pharmaceutical and chemical synthesis. Given its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound is a sulfamoyl chloride derivative. While specific quantitative data for this compound is not extensively available, the properties of related sulfamoyl chlorides provide a basis for safe handling procedures.

| Property | Data |

| Molecular Formula | C3H8ClNO2S |

| Molecular Weight | 157.62 g/mol |

| Appearance | Solid[1] |

| CAS Number | 35856-61-2[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosivity and reactivity.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[4] |

Signal Word: Danger[2]

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.

| Protection Type | Specification |

| Eye/Face Protection | Chemical splash goggles and a face shield are required.[3] |

| Skin Protection | A flame-retardant lab coat and chemical-resistant gloves (e.g., butyl rubber, Viton®) are essential. Double gloving is recommended. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[3] |

Safe Handling and Storage

Strict protocols for handling and storage must be followed to minimize risks.

Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.

-

Use compatible, corrosion-resistant tools and equipment.

-

Wash hands thoroughly after handling.[3]

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep containers tightly sealed to prevent moisture contact.

-

Store away from bases, oxidizing agents, and metals.[4]

-

Containers should be stored in a secondary containment tray.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Accidental Release and Disposal

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Do not use combustible materials, such as sawdust, for absorption.

-

Decontaminate the spill area with a suitable neutralizing agent, followed by cleaning with soap and water.

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contact a licensed professional waste disposal service.

Reactivity and Incompatibility

This compound is a reactive compound.

-

Reactivity with Water: Reacts with water, including moisture in the air, to produce corrosive hydrogen chloride gas and sulfuric acid derivatives.[4][5]

-

Incompatible Materials: Strong bases, strong oxidizing agents, alcohols, and metals.[4]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride, oxides of nitrogen, and oxides of sulfur.[3]

Visualizations

Safety and Handling Workflow

Caption: Workflow for the safe handling of this compound.

Representative Experimental Protocol: Sulfonamide Synthesis

Caption: General experimental workflow for sulfonamide synthesis.

References

An In-depth Technical Guide on the Hazards Associated with Ethyl(methyl)sulfamoyl Chloride Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards associated with exposure to Ethyl(methyl)sulfamoyl chloride. The information is intended for professionals in research and drug development who may handle this compound or similar chemical entities. This document summarizes known hazards, provides guidance on safe handling, and outlines experimental protocols for assessing its toxicological profile.

Executive Summary

This compound is a reactive chemical intermediate. Based on data from structurally related compounds, it is presumed to be a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation, ingestion, or skin contact is likely to be harmful.[1] The high reactivity of the sulfamoyl chloride functional group suggests a potential for covalent modification of biological macromolecules, which can lead to a range of toxicological effects.[3][4] This guide presents available data, infers potential hazards, and provides a framework for the safe handling and experimental evaluation of this compound.

Physicochemical and Toxicological Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 35856-61-2 | [2] |

| Molecular Formula | C₃H₈ClNO₂S | [5] |

| Molecular Weight | 157.62 g/mol | [6] |

| Appearance | Not specified, likely a liquid | - |

| Reactivity | Reacts with water, strong bases, oxidizing agents, alcohols, and amines. | [7] |

Table 1: Physicochemical Properties of this compound.

| Compound | LD50 (Oral, Rat) | LC50 (Inhalation, Rat, 4h) | Hazard Classifications |

| Dimethylsulfamoyl chloride | >300 - 2000 mg/kg | 0.5 - 2 mg/L | Corrosive, Harmful if swallowed, Harmful in contact with skin, Fatal if inhaled |

| Sulfamoyl chloride | Data not available | Data not available | Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled |

| N-Methylsulfamoyl chloride | Data not available | Data not available | Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Fatal if inhaled, Suspected of causing cancer |

Table 2: Acute Toxicity Data for Structurally Related Sulfamoyl Chlorides. [1][7][8]

Hazard Identification and Classification

Based on the available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

-

Skin Corrosion/Irritation: Causes severe skin burns.[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]

-

Reactivity Hazards: Reacts with water to liberate toxic gas (likely hydrogen chloride).[7]

Exposure Scenarios and First Aid

| Exposure Route | Potential Symptoms | First Aid Measures |

| Inhalation | Severe respiratory tract irritation, coughing, shortness of breath, potential for delayed pulmonary edema. | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Severe skin burns, redness, pain, and blistering. | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Severe eye burns, redness, pain, and potential for permanent eye damage. | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Severe burns to the mouth, throat, and stomach; pain, nausea, and vomiting. | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2] |

Table 3: Exposure Symptoms and First Aid Measures.

Mechanistic Insights into Toxicity

The primary mechanism of toxicity for this compound is expected to be its high electrophilicity. The sulfonyl chloride moiety is a reactive electrophile that can readily undergo nucleophilic attack by functional groups present in biological macromolecules, such as the amine groups of lysine residues in proteins.[3] This covalent modification, or adduction, of proteins can lead to enzyme inhibition, disruption of cellular signaling, and induction of cellular stress responses.

Caption: Proposed mechanism of this compound toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the hazards of this compound.

In Vitro Cytotoxicity Assay

This protocol is designed to assess the cytotoxic potential of this compound in a cell-based model.

Caption: Workflow for an in vitro cytotoxicity assessment.

Methodology:

-

Cell Culture: Culture a suitable cell line, such as HepG2 (human liver carcinoma cell line), in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compound. Include appropriate vehicle controls. Incubate for 24 hours.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT assay. Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Skin Corrosion Assay (In Vitro)

This protocol utilizes a reconstituted human epidermis (RhE) model to assess the skin corrosion potential of the test substance.

Caption: Workflow for an in vitro skin corrosion assay.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis (RhE) tissues are received and pre-incubated according to the manufacturer's instructions.

-

Application of Test Substance: A defined volume of this compound is applied topically to the surface of the RhE tissue.

-

Exposure: The tissues are exposed to the test substance for defined periods, typically 3 minutes and 1 hour.

-

Rinsing: After the exposure period, the tissues are thoroughly rinsed to remove the test substance.

-

Viability Assessment: Tissue viability is determined using a quantitative method, most commonly the MTT assay. The tissues are incubated with MTT, and the resulting formazan is extracted and quantified spectrophotometrically.

-

Classification: The substance is classified as corrosive if the tissue viability falls below a predefined threshold at either time point, according to established guidelines (e.g., OECD Test Guideline 431).

Eye Irritation Assay (Ex Vivo)

The Bovine Corneal Opacity and Permeability (BCOP) test is a widely used ex vivo method to assess the potential for a chemical to cause severe eye irritation or corrosion.

Methodology:

-

Corneal Excision: Bovine corneas are obtained from freshly slaughtered animals and mounted in a specialized holder.

-

Application of Test Substance: this compound is applied to the epithelial surface of the cornea.

-

Exposure and Rinsing: After a defined exposure time, the cornea is rinsed thoroughly.

-

Opacity Measurement: The opacity of the cornea is measured using an opacitometer before and after exposure.

-

Permeability Measurement: The permeability of the cornea is assessed by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through the cornea in a set amount of time.

-

Calculation of In Vitro Score: An in vitro irritancy score is calculated based on the changes in opacity and permeability. This score is used to classify the irritancy potential of the substance.

Safe Handling and Personal Protective Equipment (PPE)

Given the presumed corrosive and toxic nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure full body coverage.[7]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[7]

-

-

Handling Procedures:

Conclusion

This compound is a reactive and potentially hazardous chemical. While specific toxicological data is limited, information from structurally similar compounds strongly suggests that it is corrosive and acutely toxic. Researchers and drug development professionals must handle this compound with extreme care, utilizing appropriate engineering controls and personal protective equipment. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fully characterize its toxicological profile and ensure its safe use in a research and development setting.

References

- 1. aksci.com [aksci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amadischem.com [amadischem.com]

- 6. N-Ethyl-N-methylsulfamoyl chloride [oakwoodchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using Ethyl(methyl)sulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and diuretic properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for the synthesis of N-aryl-N-ethyl-N-methylsulfonamides using Ethyl(methyl)sulfamoyl chloride as a key reagent. This method offers a reliable and efficient route to a diverse range of sulfonamides with potential therapeutic applications.

Applications

Sulfonamides synthesized from this compound are of significant interest in drug discovery, particularly as:

-

Antimicrobial Agents: By mimicking the structure of p-aminobenzoic acid (PABA), these sulfonamides can act as competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. This disruption of folate production inhibits bacterial growth.

-

Carbonic Anhydrase Inhibitors: Several sulfonamides are potent inhibitors of carbonic anhydrase isoforms. This activity is crucial in the treatment of glaucoma, altitude sickness, and certain types of epilepsy. By blocking this enzyme, these compounds can reduce the formation of bicarbonate and protons, leading to various physiological effects.

-

Anticancer Agents: Emerging research has highlighted the potential of novel sulfonamide derivatives as antiproliferative agents, targeting various pathways involved in cancer cell growth and survival.

Experimental Protocols

This section provides a detailed protocol for a representative synthesis of an N-aryl-N-ethyl-N-methylsulfonamide from this compound and an aromatic amine.

General Protocol for the Synthesis of N-(4-acetylphenyl)-N-ethyl-N-methylsulfonamide

Materials:

-

This compound (1.0 eq)

-

4-Aminoacetophenone (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 4-aminoacetophenone (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add pyridine (2.0 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) to the cooled reaction mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl (10 mL).

-

Separate the organic layer and wash it sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(4-acetylphenyl)-N-ethyl-N-methylsulfonamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-aryl-N-ethyl-N-methylsulfonamides using the general protocol described above. The data is based on typical yields and reaction times observed for similar sulfonamide syntheses.

| Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| Aniline | N-phenyl-N-ethyl-N-methylsulfonamide | 18 | 85 |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-N-ethyl-N-methylsulfonamide | 16 | 92 |

| 4-Chloroaniline | N-(4-chlorophenyl)-N-ethyl-N-methylsulfonamide | 20 | 88 |

| 4-Nitroaniline | N-(4-nitrophenyl)-N-ethyl-N-methylsulfonamide | 24 | 75 |

| 4-Methylaniline | N-(p-tolyl)-N-ethyl-N-methylsulfonamide | 18 | 89 |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-aryl-N-ethyl-N-methylsulfonamides.

Caption: General workflow for sulfonamide synthesis.

Signaling Pathway: Carbonic Anhydrase Inhibition

The diagram below depicts the mechanism of action of N-ethyl-N-methylsulfonamides as inhibitors of carbonic anhydrase.

Caption: Inhibition of Carbonic Anhydrase by sulfonamides.

Application Notes and Protocols: Reaction of Ethyl(methyl)sulfamoyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of N-substituted sulfonamides is, therefore, a critical process in drug discovery and development. A common and effective method for creating N,N,N'-trisubstituted sulfamides is the reaction of a sulfamoyl chloride with a primary or secondary amine.[4]

This document provides detailed application notes and protocols for the reaction of ethyl(methyl)sulfamoyl chloride with various primary amines. This compound serves as a versatile reagent for introducing the N-ethyl-N-methylsulfamoyl moiety, leading to the formation of N'-substituted-N-ethyl-N-methylsulfamides. These compounds are of interest in medicinal chemistry due to their potential as bioactive molecules.[5] The protocols outlined below offer standardized procedures for synthesizing these target compounds, complete with data on reaction conditions and yields for a range of primary amine substrates.

Data Presentation

The following table summarizes the reaction of this compound with a selection of primary amines under standardized conditions. The data is compiled from generalized procedures for the sulfonylation of primary amines and serves as a representative guide.[4][6]

| Entry | Primary Amine | Product | Solvent | Base | Time (h) | Yield (%) |

| 1 | Benzylamine | N-Benzyl-N'-ethyl-N'-methylsulfamide | Dichloromethane (DCM) | Triethylamine (TEA) | 18 | 75-85 |

| 2 | Aniline | N-Ethyl-N'-phenyl-N-methylsulfamide | Tetrahydrofuran (THF) | Pyridine | 12 | 70-80 |

| 3 | 4-Methoxy-aniline | N-Ethyl-N'-(4-methoxyphenyl)-N-methylsulfamide | Dichloromethane (DCM) | Triethylamine (TEA) | 16 | 80-90 |

| 4 | n-Butylamine | N-Butyl-N'-ethyl-N'-methylsulfamide | Tetrahydrofuran (THF) | Triethylamine (TEA) | 12 | 85-95 |

| 5 | Cyclohexyl-amine | N-Cyclohexyl-N'-ethyl-N'-methylsulfamide | Dichloromethane (DCM) | Triethylamine (TEA) | 20 | 70-80 |

Experimental Protocols

General Protocol for the Reaction of this compound with Primary Amines

This protocol describes a general procedure for the synthesis of N'-substituted-N-ethyl-N-methylsulfamides.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

0.1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N'-substituted-N-ethyl-N-methylsulfamide.[6]

Characterization:

The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction of this compound with a Primary Amine

Caption: General reaction mechanism for the synthesis of N'-alkyl-N-ethyl-N-methylsulfamide.

Experimental Workflow for Sulfamide Synthesis

Caption: A typical experimental workflow for the synthesis and purification of N'-alkyl-N-ethyl-N-methylsulfamides.

Role of Sulfonamides in Drug Discovery

Caption: The central role of sulfonamide synthesis in the drug discovery pipeline.

References

- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides: Synthesis and the recent applications in Medicinal Chemistry [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of Ethyl(methyl)sulfamoyl Chloride with Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents, including antibacterial, anticonvulsant, and anti-inflammatory drugs. The synthesis of N,N-disubstituted sulfamides through the reaction of a sulfamoyl chloride with a secondary amine is a fundamental and widely utilized transformation. This document provides detailed application notes and a general protocol for the reaction of ethyl(methyl)sulfamoyl chloride with various secondary amines. The methodologies described herein are based on established principles of sulfonamide synthesis and can be adapted for the preparation of diverse compound libraries for screening and lead optimization.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine attacks the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation. The choice of base, solvent, and reaction temperature can influence the reaction rate and yield.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the reaction of sulfamoyl chlorides with various secondary amines, based on analogous reactions reported in the literature. These serve as a general guideline for reaction setup and optimization.

| Entry | Secondary Amine | Sulfamoyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | This compound | Triethylamine (Et3N) | Dichloromethane (DCM) | 0 to rt | 12-16 | 85-95 |

| 2 | Morpholine | This compound | Pyridine | Tetrahydrofuran (THF) | rt | 12 | 80-90 |

| 3 | Pyrrolidine | This compound | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile (MeCN) | rt | 10 | 88-96 |

| 4 | N-Methylaniline | This compound | Triethylamine (Et3N) | Dichloromethane (DCM) | rt | 24 | 75-85 |

Note: Yields are indicative and may vary depending on the specific substrate, purity of reagents, and precise reaction conditions.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of N,N-disubstituted sulfamides.

General Signaling Pathway of the Reaction

Caption: Simplified reaction pathway for sulfonamide formation.

Detailed Experimental Protocol

This protocol provides a general method for the reaction of this compound with a secondary amine, using piperidine as an example.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (piperidine, 1.1 eq) and anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Add triethylamine (1.2 eq) to the solution. In a separate dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Add the sulfamoyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-N-methyl-N',N'-pentamethylenesulfamide.

Safety Precautions:

-

This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Secondary amines can be corrosive and have strong odors. Handle them in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use it only in a fume hood.

-

The reaction can be exothermic. Ensure proper temperature control, especially during the addition of the sulfamoyl chloride.

Application Notes and Protocols for Ethyl(methyl)sulfamoyl Chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction